

Propyl Benzoate: A Technical Guide to Safety and Toxicity

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Compound of Interest

Compound Name: *Propyl benzoate*

Cat. No.: *B1220288*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl benzoate (CAS No. 2315-68-6) is an organic ester of benzoic acid and propanol.[1] It is utilized in various industries as a flavoring agent, preservative, and fragrance ingredient due to its characteristic nutty and fruity odor.[1][2][3] This technical guide provides a comprehensive overview of the available safety and toxicity data for **propyl benzoate**, with a focus on quantitative data, experimental methodologies, and mechanisms of action. It is intended to be a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. Where data for **propyl benzoate** is limited, information on the closely related compound propyl paraben (propyl 4-hydroxybenzoate) is provided with clear distinction.

Toxicological Data Summary

The available quantitative toxicological data for **propyl benzoate** and its relevant analogue, propyl paraben, are summarized in the following tables for ease of comparison.

Table 1: Acute Toxicity Data

Test Substance	Endpoint	Species	Route	Value	Reference
Propyl Benzoate	LD50	Rat	Oral	3500 mg/kg bw	[4]
Propyl Paraben	LD50	Rat	Oral	> 5000 mg/kg bw	[5]
Propyl Benzoate	LD50	Rabbit	Dermal	> 2000 mg/kg bw	[4]
Propyl Benzoate	LC50	-	Inhalation	Data not available	[6]

Table 2: Repeated-Dose Toxicity Data

Test Substance	Study Duration	Species	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Propyl Paraben	96 weeks (Chronic)	Rat	2% in diet (~1000 mg/kg/day)	8% in diet (~4000 mg/kg/day)	Decreased growth rate	[7]
Propyl Paraben	4 weeks (Sub-chronic)	Rat	-	-	Hepatotoxicity, hormonal imbalance	[8]
Propyl Benzoate	-	-	Data not available	Data not available	-	

Table 3: Genotoxicity Data

Test Substance	Assay	System	Result	Reference
Alkyl Benzoates (including Propyl Benzoate)	Multiple assays	-	Not genotoxic	[9]
Propyl Paraben	-	In vitro/In vivo	Not mutagenic or clastogenic	[10]

Table 4: Carcinogenicity Data

Test Substance	Species	Study Duration	Result	Reference
Propyl Paraben	Rat	96 weeks	Not carcinogenic	[7][10]
Propyl Benzoate	-	-	Data not available	[9]

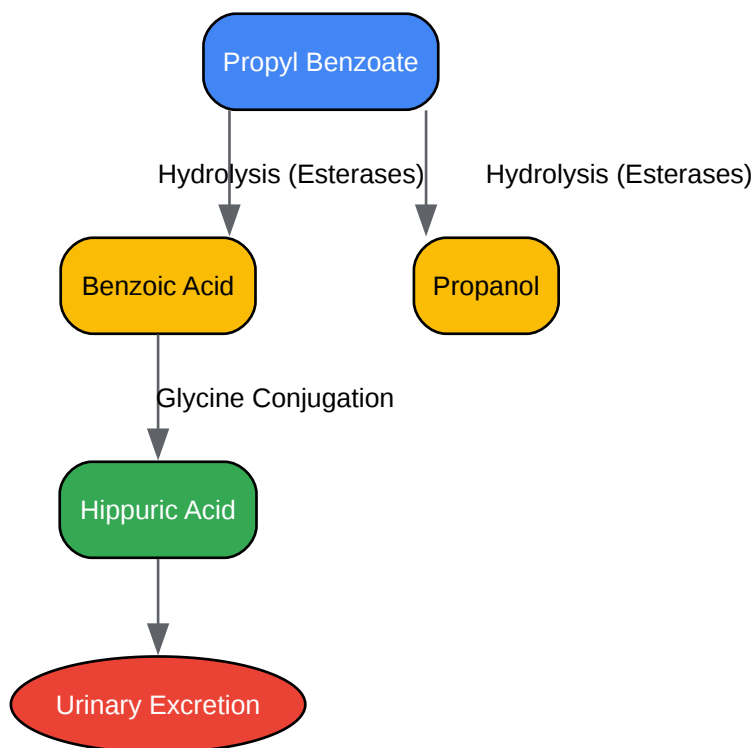
Table 5: Reproductive and Developmental Toxicity Data

Test Substance	Study Type	Species	NOAEL	Key Findings	Reference
Propyl Paraben	OECD 422 (Screening)	Rat	1000-1500 mg/kg/day	No adverse effects on reproduction or development	[11]
Propyl Benzoate	-	-	Data not available	Data gap identified by CIR	[12]

Metabolism and Toxicokinetics

Propyl benzoate is expected to be rapidly absorbed and metabolized. The primary metabolic pathway involves hydrolysis to benzoic acid and propanol. Benzoic acid is then conjugated with

glycine to form hippuric acid, which is excreted in the urine. A minor pathway may involve direct conjugation of the parent compound.

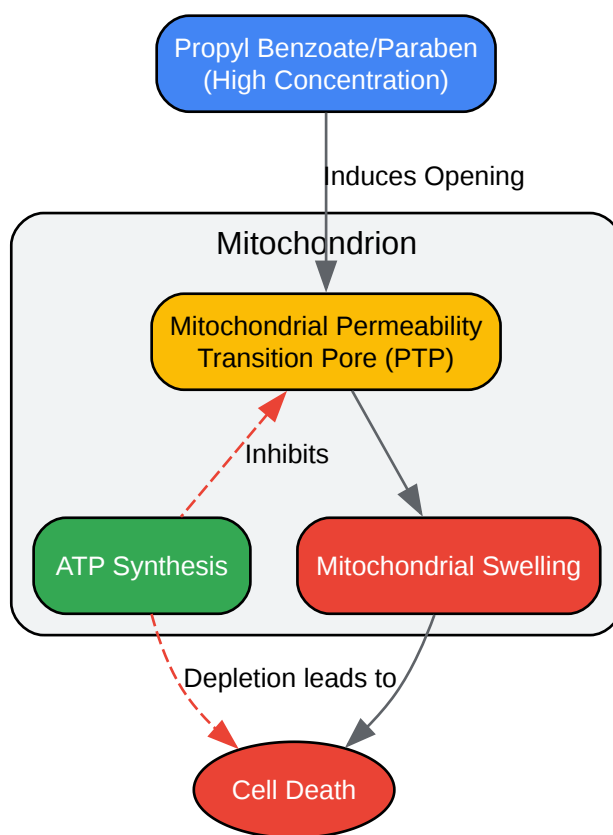


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Metabolic pathway of **propyl benzoate**.

Mechanism of Toxicity: Mitochondrial Dysfunction

For the related compound, propyl paraben, a key mechanism of toxicity at high concentrations is the induction of mitochondrial dysfunction. This involves the opening of the mitochondrial permeability transition pore (PTP), a non-specific channel in the inner mitochondrial membrane. PTP opening leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, a drop in cellular ATP levels, and ultimately, cell death. This pathway is a plausible mechanism for **propyl benzoate**-induced toxicity as well, given its structural similarity to propyl paraben.



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Proposed mechanism of mitochondrial toxicity.

Experimental Protocols

Detailed experimental protocols for **propyl benzoate**-specific studies are often not available in the public domain. However, the following sections describe the standard methodologies for key toxicological endpoints, based on OECD guidelines, which would be applicable for the assessment of **propyl benzoate**.

Acute Oral Toxicity (Following OECD Guideline 401/420/423)

The acute oral toxicity of a substance is typically determined in rodents (usually rats). The test substance is administered by gavage in graduated doses to several groups of animals. Observations for signs of toxicity and mortality are made for at least 14 days. The LD50 (the

dose causing mortality in 50% of the animals) is then calculated. The study would involve a control group and at least three dose levels.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that leave them unable to synthesize an essential amino acid. The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 mix). A positive result is indicated by a dose-dependent increase in the number of revertant colonies, suggesting that the substance can cause point mutations.

Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This test assesses the potential of a substance to cause chromosomal damage. The test substance is administered to rodents (usually mice or rats). At appropriate intervals, bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a genotoxic effect.[\[13\]](#)[\[14\]](#)

Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 421)

This screening study provides information on potential effects on male and female reproductive performance and on the development of offspring. The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation. Endpoints evaluated include fertility, gestation length, litter size, pup viability, and pup growth. Gross necropsy and histopathology of the reproductive organs are also performed.[\[4\]](#)[\[15\]](#)[\[16\]](#)

Conclusion

Propyl benzoate is a compound with a generally low order of acute toxicity. The available data, largely from studies on related alkyl benzoates and propyl paraben, suggest that it is not genotoxic or carcinogenic. However, there are notable data gaps in the publicly available literature for **propyl benzoate** itself, particularly concerning repeated-dose toxicity and reproductive and developmental toxicity. The primary metabolic pathway is hydrolysis to benzoic acid and propanol, which are then conjugated and excreted. At high concentrations, a plausible mechanism of toxicity, inferred from studies on propyl paraben, is the induction of mitochondrial dysfunction. For a comprehensive risk assessment, further studies specifically on **propyl benzoate**, following established international guidelines, would be beneficial.

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